molecular formula C7H3F3INO2 B091241 2-Iodo-1-nitro-4-(trifluoromethyl)benzene CAS No. 16499-53-9

2-Iodo-1-nitro-4-(trifluoromethyl)benzene

Cat. No.: B091241
CAS No.: 16499-53-9
M. Wt: 317 g/mol
InChI Key: DRNCDZZOQNMQAS-UHFFFAOYSA-N
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Description

2-Iodo-1-nitro-4-(trifluoromethyl)benzene: is an organic compound with the molecular formula C7H3F3INO2 and a molecular weight of 317.00 g/mol . This compound is characterized by the presence of iodine, nitro, and trifluoromethyl groups attached to a benzene ring. It is commonly used in various chemical research applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene typically involves the nitration of 2-iodo-4-(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Iodo-1-nitro-4-(trifluoromethyl)benzene is used as a building block in organic synthesis. It is employed in the synthesis of complex organic molecules and as a precursor for various functionalized compounds .

Biology and Medicine: In biological research, this compound is used in the development of radiolabeled molecules for imaging studies. It is also explored for its potential use in drug discovery and development due to its unique chemical properties .

Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity makes it a valuable intermediate in the production of various industrial products .

Mechanism of Action

The mechanism of action of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

  • 1-Iodo-4-(trifluoromethyl)benzene
  • 1-Iodo-2-nitro-4-(trifluoromethyl)benzene
  • 1-Iodo-3,5-bis(trifluoromethyl)benzene
  • 4-Iodobenzotrifluoride

Comparison: 2-Iodo-1-nitro-4-(trifluoromethyl)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct reactivity and properties. Compared to 1-Iodo-4-(trifluoromethyl)benzene, the nitro group in this compound introduces additional reactivity, making it suitable for a wider range of chemical transformations . The presence of multiple functional groups in 1-Iodo-3,5-bis(trifluoromethyl)benzene provides different reactivity patterns, while 4-Iodobenzotrifluoride lacks the nitro group, limiting its applications in certain reactions .

Properties

IUPAC Name

2-iodo-1-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO2/c8-7(9,10)4-1-2-6(12(13)14)5(11)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNCDZZOQNMQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598237
Record name 2-Iodo-1-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16499-53-9
Record name 2-Iodo-1-nitro-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16499-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-1-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-4-nitrobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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